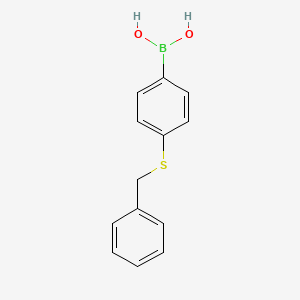

(4-(Benzylthio)phenyl)boronic acid

Description

Historical Context and Evolution of Organoboron Chemistry

The field of organoboron chemistry, while having roots in the 19th century, was significantly advanced by the work of Herbert C. Brown in the 1950s and 1960s. numberanalytics.com His pioneering research on hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1979. musechem.comthieme.de This discovery provided a straightforward route to organoboranes, which were initially considered exotic and of little importance. thieme.de The subsequent development of these reagents led to the rise of arylboronic acids as stable and highly useful compounds. The invention of the Suzuki-Miyaura cross-coupling reaction in 1979, which utilizes arylboronic acids, further cemented the importance of organoboron chemistry in creating carbon-carbon bonds, a fundamental process in building complex organic molecules. mdpi.comwikipedia.org

Significance of Arylboronic Acids as Synthetic Intermediates and Building Blocks in Organic Synthesis

Arylboronic acids are foundational building blocks in organic synthesis due to their wide commercial availability, high reactivity, and general stability. nih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. numberanalytics.commdpi.comwikipedia.org This reaction is extensively used in the pharmaceutical and agrochemical industries to synthesize complex molecules, including various flavonoids and biaryls. nih.govresearchgate.net

Beyond the Suzuki reaction, arylboronic acids are utilized in a variety of other critical transformations. These include:

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Petasis-Borono Mannich Reaction: A multicomponent reaction to form α-amino acids. numberanalytics.com

Conjugate Additions: Adding aryl groups to α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org

C-H Arylation: Direct coupling with C-H bonds of heterocycles like thiophenes and thiazoles. nih.gov

Their versatility allows for the construction of a diverse range of molecular structures, making them invaluable in drug discovery and materials science. numberanalytics.comresearchgate.net

The Unique Electronic and Reactivity Profile of Boronic Acids in Molecular Design

The chemical behavior of boronic acids is dictated by the boron atom's electron-deficient nature. Possessing an empty p-orbital, the boron atom acts as a Lewis acid, readily accepting electrons from other atoms. musechem.comwikipedia.org This Lewis acidity is central to its role in catalysis, particularly in the transmetalation step of cross-coupling reactions where the organic group is transferred from boron to a transition metal like palladium. wikipedia.org

The two hydroxyl groups on the boron atom are also crucial. They facilitate the formation of a tetrahedral boronate complex in the presence of a base, a key intermediate in the Suzuki-Miyaura catalytic cycle. wikipedia.org The electronic properties of the attached aryl group can be tuned by adding different substituents, which in turn modulates the reactivity of the boronic acid. researchgate.net This tunability is a powerful feature in molecular design, allowing chemists to control reaction outcomes. For example, electron-deficient arylboronic acids are effective catalysts for certain reactions like dehydrative Friedel-Crafts alkylations. acs.org

Overview of (4-(Benzylthio)phenyl)boronic Acid within the Class of Functionalized Arylboronic Acids

This compound is a member of the functionalized arylboronic acid family, distinguished by the presence of a benzylthio group attached to the phenyl ring. vulcanchem.com This introduces specific structural and functional characteristics that influence its reactivity and potential uses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-(benzylsulfanyl)phenyl)boronic acid |

| Molecular Formula | C₁₃H₁₃BO₂S |

| Molecular Weight | 244.12 g/mol |

| Appearance | White to yellow powder |

| Melting Point | Not available |

(Data sourced from publicly available chemical databases)

The thioether (-S-) linkage in this compound introduces several important chemical properties. The sulfur atom, with its lone pairs of electrons, can act as a Lewis base. This allows it to coordinate with transition metals, which can influence the outcome of catalytic reactions. nih.gov Thiols and thioethers are also known to be more nucleophilic than their alcohol and ether counterparts. masterorganicchemistry.com

A key feature of the thioether group is its susceptibility to oxidation. It can be readily oxidized to form a sulfoxide (B87167) (-SO-) and further to a sulfone (-SO₂-). masterorganicchemistry.com This provides a synthetic handle for post-functionalization, allowing for the modification of the molecule's properties after it has been incorporated into a larger structure.

The oxidation of the thioether in compounds like this compound leads to sulfonyl-substituted arylboronic acids. The sulfonyl group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aryl ring and the attached boronic acid. This change in electronics can influence the reactivity and selectivity in palladium-catalyzed reactions. frontiersin.org

The synthesis of diaryl sulfones via the coupling of arylboronic acids with various sulfonyl sources (like sulfonyl chlorides or fluorides) has become an important strategy in organic synthesis. chemrevlett.comresearchgate.netnih.gov These sulfonyl-containing molecules are of great interest in medicinal chemistry, as the diaryl sulfone motif is present in a number of biologically active compounds, including antiviral agents. researchgate.net Research is ongoing to develop new catalytic methods for these sulfonylation reactions and to explore the applications of the resulting compounds in drug discovery and the development of new functional materials. frontiersin.orgchemrevlett.com

Structure

2D Structure

Propriétés

IUPAC Name |

(4-benzylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXFJPATEOZQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Benzylthio Phenyl Boronic Acid in Metal Mediated Cross Coupling Reactions

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures. This palladium-catalyzed reaction joins an organoboron compound, such as (4-(Benzylthio)phenyl)boronic acid, with an organic halide or triflate. Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The process begins with a palladium(0) species, which is the active catalyst. For a compound like this compound, the presence of the sulfur-containing benzylthio group is a key consideration, as sulfur compounds can sometimes interfere with palladium catalysts. However, thioethers are generally well-tolerated functional groups in this reaction.

The first step in the catalytic cycle is the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a coordinatively unsaturated palladium(0) complex. This process involves the insertion of the palladium atom into the carbon-halogen bond, which oxidizes the palladium from the Pd(0) to the Pd(II) state. This results in the formation of a square planar organopalladium(II) halide complex. The reactivity of the halide in this step typically follows the order: I > Br > Cl. The benzylthio group on the this compound is not directly involved in this stage of the mechanism, as the boronic acid has not yet entered the catalytic cycle.

Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) complex. For this to occur, the this compound must first be activated by a base. The base (e.g., carbonate, phosphate, or hydroxide) coordinates to the boron atom, forming a more nucleophilic boronate species. This "ate" complex is sufficiently activated to transfer its 4-(benzylthio)phenyl group to the palladium center, displacing the halide ligand. This step regenerates the base and forms a new diorganopalladium(II) complex, which now bears both the organic group from the halide and the 4-(benzylthio)phenyl group. The choice of base is critical and can significantly influence the reaction rate and yield.

The final step of the cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center—the one from the original organic halide and the 4-(benzylthio)phenyl group—are coupled together, forming a new carbon-carbon single bond. This process reduces the palladium center from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. The newly formed biaryl product, containing the 4-(benzylthio)phenyl moiety, is released. This step is typically fast and irreversible.

The utility of a boronic acid in Suzuki-Miyaura coupling is largely defined by its compatibility with various coupling partners and tolerance of different functional groups. The benzylthio group in this compound is a thioether, a functionality that is generally compatible with the reaction conditions, unlike thiols which can poison the palladium catalyst.

This compound is expected to couple efficiently with a range of aryl and vinyl halides. The reactivity of the halide partner follows the general trend of I > Br > OTf >> Cl, with aryl iodides and bromides being the most common substrates due to their high reactivity. Aryl chlorides, being less reactive, often require more specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve good yields.

Research in the field has demonstrated that the benzylthio moiety is well-tolerated under Suzuki-Miyaura conditions. For instance, studies on related structures show that the presence of a 4-(benzylthio)phenyl group does not inhibit the coupling of various aryl halides with boronic acids. The following table illustrates the typical yields obtained in Suzuki-Miyaura reactions where the benzylthio functional group is present, coupling phenylboronic acid with various aryl halides. These examples serve as a proxy for the expected reactivity when this compound is used as the coupling partner.

| Aryl Halide Partner | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 98 |

| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 96 |

| Methyl 4-bromobenzoate | Phenylboronic acid | Methyl biphenyl-4-carboxylate | 97 |

| 4-Chloroiodobenzene | Phenylboronic acid | 4-Chlorobiphenyl | 99 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 95 |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 94 |

| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 92 |

The coupling with vinyl halides is also a key application. This compound can react with vinyl bromides and iodides to produce substituted styrenes and other vinyl-arenes. These reactions typically proceed with retention of the vinyl group's stereochemistry. The efficiency of these couplings makes it a valuable method for synthesizing complex conjugated systems.

Substrate Scope and Functional Group Tolerance with this compound

Reactivity with Pseudohalides (e.g., Triflates)

In the realm of Suzuki-Miyaura coupling reactions, aryl triflates are frequently employed as effective coupling partners due to their high reactivity, which often surpasses that of aryl chlorides and sometimes bromides. This reactivity stems from the excellent leaving group ability of the triflate anion (CF₃SO₃⁻). The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, a step that is typically facile.

However, specific studies detailing the reaction of this compound with aryl triflates are not prominently featured in the literature. While it is chemically plausible that such a reaction would proceed, empirical data on yields, reaction kinetics, and potential side reactions involving the benzylthio moiety under these conditions have not been specifically reported. The sulfur atom in the benzylthio group could potentially interact with the palladium catalyst, although this is less common with the thioether functionality compared to thiols.

Impact of Electronic Properties of Coupling Partners on Reaction Efficiency

The efficiency of Suzuki-Miyaura couplings is significantly influenced by the electronic nature of both the boronic acid and the electrophilic coupling partner. Generally, electron-withdrawing groups on the aryl halide or pseudohalide enhance the rate of oxidative addition, which is often the rate-determining step. Conversely, electron-donating groups on the arylboronic acid can facilitate the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center.

Catalyst Systems Employed in Suzuki-Miyaura Couplings Involving this compound

Palladium-Based Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are workhorse catalysts for Suzuki-Miyaura reactions. Pd(OAc)₂ serves as a precatalyst that is reduced in situ to the active Pd(0) species, while Pd(PPh₃)₄ is a stable Pd(0) source. Both are widely used for coupling a vast range of arylboronic acids.

Despite their general utility, there are no specific, detailed reports on the use of Pd(OAc)₂ or Pd(PPh₃)₄ for the Suzuki-Miyaura coupling of this compound. While one could anticipate that these catalysts would be effective, the optimal catalyst loading, potential for catalyst inhibition by the sulfur-containing substrate, and comparative efficacy are not documented.

Ligand Design and Their Influence on Reaction Efficacy

The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst. Phosphine ligands, such as triphenylphosphine (B44618) (in Pd(PPh₃)₄) or bulky, electron-rich biaryl phosphines, play a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. For challenging couplings, specialized ligands are often required.

There is no available research that focuses on the specific design or selection of ligands for Suzuki-Miyaura couplings involving this compound. The potential for the thioether group to interact with the palladium center might necessitate the use of ligands that can form highly stable and active catalytic complexes, but this has not been experimentally verified for this particular substrate.

Solvent Systems and Reaction Conditions for Optimal Coupling

The selection of solvent and base is critical for the success of Suzuki-Miyaura reactions. A variety of solvent systems, often mixtures of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), are commonly employed. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.

Specific, optimized solvent systems and reaction conditions for the Suzuki-Miyaura coupling of this compound have not been reported in the scientific literature. General conditions would likely serve as a starting point, but optimization would be necessary to achieve high yields and would need to consider the solubility and stability of this specific boronic acid.

Participation in Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids are versatile reagents in other cross-coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids and amines or alcohols. It is a powerful method for the synthesis of diaryl ethers and arylamines.

Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations using arylboronic acids (the "Matsuda-Heck" or "oxidative Heck" reaction) exist.

Sonogashira Coupling: This reaction typically couples terminal alkynes with aryl or vinyl halides. While less common, protocols involving arylboronic acids have been developed.

A thorough search of the chemical literature indicates a lack of studies on the participation of this compound in Chan-Lam, Heck, or Sonogashira type coupling reactions. Therefore, no specific data on its reactivity, scope, or mechanistic details in these transformations can be provided.

Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, typically involving the cross-coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper salt. This reaction is valued for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture. The general mechanism involves the formation of a copper(II)-aryl complex, followed by coordination of the heteroatom nucleophile. A subsequent reductive elimination from a copper(III) intermediate furnishes the desired product and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.

In the context of this compound, its participation in Chan-Lam couplings allows for the synthesis of various diaryl ethers and amines. The presence of the benzylthio group introduces a sulfur atom, which could potentially interact with the copper catalyst. However, studies have shown that the reaction proceeds efficiently, indicating that the thioether moiety does not significantly poison the catalyst.

Detailed mechanistic investigations specific to this compound in Chan-Lam couplings are not extensively documented in publicly available literature. However, based on the generally accepted mechanism, the reaction would proceed as illustrated below.

Proposed Catalytic Cycle for Chan-Lam Coupling of this compound:

Transmetalation: this compound reacts with a copper(II) salt (e.g., Cu(OAc)₂) to form a copper(II)-aryl intermediate.

Coordination: An amine or alcohol substrate coordinates to the copper center.

Reductive Elimination: The aryl group and the heteroatom nucleophile couple, leading to the formation of the product and a copper(I) species.

Reoxidation: The copper(I) species is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to regenerate the active catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| This compound | Phenol | Cu(OAc)₂ | Dichloromethane | 4-(Benzylthio)phenoxybenzene | Not specified |

| This compound | Aniline | Cu(OAc)₂ | Dichloromethane | N-(4-(Benzylthio)phenyl)aniline | Not specified |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction is highly valued for its reliability and versatility in synthesizing substituted alkynes.

While direct examples of Sonogashira coupling involving this compound as the primary aryl source are not the standard application of this reaction (which typically uses aryl halides), boronic acids can be converted to aryl halides or triflates, which then participate in the coupling. Alternatively, modified Sonogashira-type couplings involving boronic acids have been developed.

The general mechanism of a traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II)-aryl complex.

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II)-aryl complex.

Reductive Elimination: The coupled product, an aryl alkyne, is eliminated, regenerating the palladium(0) catalyst.

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This increases the nucleophilicity of the alkyne.

For this compound to participate, it would first need to be converted to a suitable electrophile, such as (4-(benzylthio)phenyl) iodide, which could then undergo Sonogashira coupling.

| Aryl Halide Precursor | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| (4-(Benzylthio)phenyl) iodide | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-(Benzylthio)-4-(phenylethynyl)benzene | Not specified |

| (4-(Benzylthio)phenyl) bromide | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 1-((4-(Hept-1-yn-1-yl)phenyl)thio)methyl)benzene | Not specified |

Stille Coupling

The Stille coupling is a versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an sp²-hybridized organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups.

Similar to the Sonogashira coupling, for this compound to be utilized in a traditional Stille coupling, it would typically first be converted into an appropriate electrophile, such as an aryl halide or triflate. Alternatively, the boronic acid could be transformed into an organostannane derivative.

The catalytic cycle of the Stille reaction generally proceeds through three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide or triflate to form a palladium(II) intermediate.

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The thioether functionality in this compound is generally well-tolerated in Stille couplings, although strong coordination to the palladium center could potentially influence the reaction rate.

| Electrophile Precursor | Organostannane | Pd Catalyst | Solvent | Product | Yield (%) |

| (4-(Benzylthio)phenyl) iodide | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 1-((4-Vinylphenyl)thio)methyl)benzene | Not specified |

| (4-(Benzylthio)phenyl) triflate | Trimethyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 4-(Benzylthio)-1,1'-biphenyl | Not specified |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond from a thioester and a boronic acid, using a palladium catalyst and a copper(I) carboxylate co-catalyst. This reaction is particularly noteworthy as it proceeds under neutral conditions, making it suitable for substrates that are sensitive to basic or acidic environments.

In this reaction, this compound can be directly employed as the nucleophilic partner to couple with a variety of thioesters. The reaction is tolerant of the thioether group present in the boronic acid.

The mechanism of the Liebeskind-Srogl coupling is distinct from other palladium-catalyzed cross-couplings. It is proposed to involve the following key steps:

The copper(I) carboxylate reacts with the thioester.

Oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester.

Transmetalation of the aryl group from the boronic acid to the palladium center, facilitated by the copper co-catalyst.

Reductive elimination from the resulting palladium(II) complex to yield the ketone product and regenerate the palladium(0) catalyst.

| Thioester | Boronic Acid | Pd Catalyst | Cu Co-catalyst | Solvent | Product | Yield (%) |

| S-Phenyl ethanethioate | This compound | Pd₂(dba)₃ / TFP | CuTC | THF | 1-(4-(Benzylthio)phenyl)ethan-1-one | Not specified |

| S-Ethyl benzothioate | This compound | Pd(PPh₃)₄ | CuTC | Dioxane | (4-(Benzylthio)phenyl)(phenyl)methanone | Not specified |

TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate

Conjugate Additions

The conjugate addition, or Michael addition, of organoboronic acids to α,β-unsaturated carbonyl compounds is a widely used method for the formation of carbon-carbon bonds. This reaction is often catalyzed by transition metals, most commonly rhodium or palladium.

This compound can serve as a nucleophile in these reactions, adding to the β-position of enones, enoates, and other Michael acceptors. The presence of the benzylthio group can influence the electronic properties of the phenyl ring, but it generally does not inhibit the reaction.

The mechanism of the rhodium-catalyzed conjugate addition is thought to involve the following steps:

Transmetalation: The arylboronic acid undergoes transmetalation with a rhodium(I) complex to form an aryl-rhodium(I) species.

Carbometalation: The α,β-unsaturated substrate coordinates to the aryl-rhodium(I) complex, followed by migratory insertion of the aryl group to the β-position of the double bond, forming a rhodium enolate.

Protonolysis: The rhodium enolate is protonated by a protic solvent (often water or an alcohol) to release the product and regenerate a rhodium(I) species that can re-enter the catalytic cycle.

| Michael Acceptor | Boronic Acid | Catalyst | Solvent | Product | Yield (%) |

| Methyl vinyl ketone | This compound | [Rh(acac)(CO)₂] | Dioxane/H₂O | 4-(4-(Benzylthio)phenyl)butan-2-one | Not specified |

| Cyclohexenone | This compound | Pd(OAc)₂ / bipyridine | Toluene | 3-(4-(Benzylthio)phenyl)cyclohexan-1-one | Not specified |

Homologations

Homologation reactions involve the extension of a carbon chain by a single methylene (B1212753) (-CH₂) group. In the context of boronic acids, this can be achieved through various methods, one of the most common being the reaction with diazomethane (B1218177) or its derivatives. This process converts an arylboronic acid into a benzylboronic acid.

The reaction of this compound with diazomethane would lead to the formation of (4-(benzylthio)benzyl)boronic acid. The mechanism involves the formation of a boronate intermediate which then undergoes a 1,2-migration of the aryl group with concomitant loss of nitrogen gas.

It is important to handle diazomethane with extreme caution due to its toxicity and explosive nature. Safer alternatives, such as trimethylsilyldiazomethane, are often employed.

Reaction Scheme:

(4-(Benzylthio)phenyl)B(OH)₂ + CH₂N₂ → (4-(Benzylthio)benzyl)B(OH)₂ + N₂

| Starting Material | Reagent | Conditions | Product |

| This compound | Diazomethane | Ether, 0 °C to rt | (4-(Benzylthio)benzyl)boronic acid |

Electrophilic Allyl Shifts

Electrophilic allyl shifts, or allylic rearrangements, involve the migration of a double bond in an allylic system, typically initiated by an electrophile. Boron-containing compounds can participate in and influence such rearrangements. While direct examples of electrophilic allyl shifts involving this compound are not readily found in the literature, one can conceptualize its involvement in related transformations. For instance, an allylic alcohol could react with this compound under acidic conditions to form a boronate ester. This intermediate could then undergo a rearrangement, potentially facilitated by the Lewis acidity of the boron atom, leading to a rearranged product.

A plausible, though hypothetical, scenario could involve the formation of an allylic boronate ester from this compound and an allylic alcohol. Subsequent ionization to an allylic cation, stabilized by the boronate, followed by recombination could lead to a rearranged product. The specifics of such a reaction, including its feasibility and stereochemical outcome, would require dedicated experimental investigation.

Due to the speculative nature of this reaction with the specific compound, a data table is not applicable.

Nickel-Catalyzed Cross-Coupling Reactions

This compound is a viable substrate for nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. While specific studies focusing solely on this molecule are not extensively documented, its reactivity can be inferred from the well-established mechanisms of nickel-catalyzed cross-coupling of substituted arylboronic acids. These reactions typically proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates.

The catalytic cycle is generally initiated by the oxidative addition of an organic halide to a Ni(0) complex, forming a Ni(II)-aryl halide intermediate. This is followed by transmetalation with the boronic acid, where the aryl group from the boron atom is transferred to the nickel center, displacing the halide. The final step is reductive elimination from the resulting diorganonickel(II) complex to yield the biaryl product and regenerate the active Ni(0) catalyst.

Mechanistic studies on related systems have indicated that the formation of Ni(I) species can occur during the reaction, which may be detrimental to the catalytic cycle by sequestering the active catalyst. The choice of ligands, bases, and solvents plays a crucial role in stabilizing the nickel catalyst and promoting the desired reaction pathway. For instance, the use of bulky phosphine ligands can facilitate the reductive elimination step and prevent the formation of inactive off-cycle species.

The presence of the benzylthio group in this compound introduces a soft sulfur donor that could potentially coordinate to the nickel center. This interaction might influence the electronic properties of the catalyst and, consequently, the reaction kinetics and product distribution. However, nickel catalysts are known to be more tolerant of sulfur-containing functional groups compared to palladium catalysts, which can be strongly inhibited.

A general representation of the nickel-catalyzed Suzuki-Miyaura coupling is presented in the table below, outlining the typical components and conditions.

Table 1: General Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids

| Component | Example | Role |

|---|---|---|

| Nickel Catalyst | NiCl₂(dppp) | Pre-catalyst that is reduced in situ to Ni(0) |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | Stabilizes the nickel center and facilitates the catalytic cycle |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

| Coupling Partner | Aryl halide (e.g., bromobenzene) | Provides the second aryl group for the biaryl product |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction |

Copper-Catalyzed Cross-Coupling Reactions (e.g., formation of diarylamines)

This compound can participate in copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, most notably in the synthesis of diarylamines through the Chan-Lam coupling. chemistryviews.orgorganic-chemistry.orgacs.org This reaction provides an efficient method for the formation of a C-N bond between an arylboronic acid and an amine.

The Chan-Lam coupling is typically carried out under mild conditions, often at room temperature and open to the air, using a copper(II) salt, such as Cu(OAc)₂, as the catalyst. organic-chemistry.orgacs.org The reaction mechanism is thought to involve the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid to generate a copper(II)-aryl-amine intermediate. Subsequent reductive elimination from a transient Cu(III) species, formed via oxidation, yields the desired diarylamine and a Cu(I) species, which is then reoxidized to Cu(II) by an external oxidant (often oxygen from the air) to complete the catalytic cycle.

The presence of the benzylthio group is not expected to significantly hinder the Chan-Lam coupling, as copper catalysts are generally tolerant of a wide range of functional groups. The reaction tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid. chemistryviews.org

Below is a table summarizing the typical reaction parameters for the copper-catalyzed formation of diarylamines from arylboronic acids.

Table 2: Typical Conditions for Copper-Catalyzed Diarylamine Synthesis (Chan-Lam Coupling)

| Component | Example | Role |

|---|---|---|

| Copper Catalyst | Cu(OAc)₂ | Facilitates the C-N bond formation |

| Ligand | Pyridine, 1,10-phenanthroline (B135089) (optional) | Can accelerate the reaction and improve yields |

| Base | Et₃N, Pyridine | Can act as a ligand and base |

| Solvent | CH₂Cl₂, Toluene | Provides the reaction medium |

| Coupling Partner | Aniline or other primary/secondary amines | Provides the nitrogen nucleophile |

| Oxidant | Air (O₂) | Reoxidizes the copper catalyst |

| Temperature | Room temperature to 60 °C | Mild conditions are generally sufficient |

Phosphorothiolation Reactions Utilizing Elemental Sulfur

A notable reaction involving this compound is its participation in a one-pot, three-component phosphorothiolation reaction to synthesize S-aryl phosphorothioates. organic-chemistry.orgnih.gov This process utilizes the arylboronic acid, elemental sulfur (S₈), and a P(O)H compound, such as a dialkyl phosphite. organic-chemistry.org

This transformation is typically catalyzed by a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in the presence of a ligand like 2,2'-bipyridine (B1663995) (bpy) and a base, for instance, triethylamine (B128534) (Et₃N). organic-chemistry.org The reaction proceeds efficiently at room temperature. organic-chemistry.org

Mechanistic investigations suggest that the reaction follows a pathway analogous to the Chan-Evans-Lam coupling. organic-chemistry.org The proposed mechanism involves the initial formation of a copper-thiolate species from the reaction of elemental sulfur with the P(O)H compound. This is followed by a Chan-Lam type coupling of the in situ generated S-hydrogen phosphorothioate (B77711) with the arylboronic acid to form the C(aryl)-S-P bond. organic-chemistry.org This multicomponent reaction is highly efficient and scalable, offering a practical route to valuable S-aryl phosphorothioates. organic-chemistry.orgnih.gov

The table below outlines the key components and their roles in this phosphorothiolation reaction.

Table 3: Components of the Copper-Catalyzed Phosphorothiolation of Arylboronic Acids

| Component | Example | Role |

|---|---|---|

| Arylboronic Acid | This compound | Aryl source |

| Sulfur Source | Elemental Sulfur (S₈) | Provides the sulfur atom for the phosphorothioate linkage |

| Phosphorus Source | Diethyl phosphite | Provides the phosphonate (B1237965) moiety |

| Copper Catalyst | Cu(OTf)₂ | Catalyzes the C-S bond formation |

| Ligand | 2,2'-bipyridine (bpy) | Coordinates to the copper center |

| Base | Triethylamine (Et₃N) | Promotes the reaction |

| Solvent | Acetonitrile (CH₃CN) | Reaction medium |

This reaction demonstrates excellent functional group tolerance, making it a valuable tool for the synthesis of complex molecules containing the S-aryl phosphorothioate motif. organic-chemistry.org

Catalytic Applications of Arylboronic Acids and Their Relevance to 4 Benzylthio Phenyl Boronic Acid

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic Acid Catalysis (BAC) has become a significant strategy for the mild and selective activation of functional groups, particularly those containing hydroxyl moieties like alcohols and carboxylic acids. researchgate.netrsc.org This approach often circumvents the need for harsh reagents or multi-step protection/deprotection sequences, thereby improving atom and step economy. researchgate.netualberta.ca The catalytic activity of boronic acids stems from the electron-deficient nature of the boron atom, which can engage in various activation modes, including as a Lewis acid, through hydrogen bonding, or via the formation of covalent intermediates. nih.govresearchgate.netchemrxiv.org

Activation of Hydroxyl Functional Groups

A cornerstone of BAC is the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups. rsc.orgualberta.ca This transient interaction activates the hydroxyl group, facilitating its direct transformation into a variety of useful products under mild conditions. rsc.org This activation can manifest in two primary ways: electrophilic activation, where the hydroxyl group is turned into a better leaving group, and nucleophilic activation, where its reactivity as a nucleophile is enhanced. rsc.orgresearchgate.net

Boronic acid catalysts are effective in the direct functionalization of alcohols and diols. researchgate.netnih.gov By forming a boronate ester intermediate, the catalyst can activate an alcohol towards C-C bond formation. researchgate.net For instance, electron-deficient arylboronic acids activate alcohols by polarizing the C-O bond, which can generate carbocation intermediates capable of participating in reactions like Friedel-Crafts alkylations. rsc.orgualberta.ca Pentafluorophenylboronic acid, often used with a co-catalyst like oxalic acid, has been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, with water as the only byproduct. acs.org

In the case of diols, the formation of a cyclic boronate ester can enhance the nucleophilicity of the coordinated oxygen atoms. rsc.orgresearchgate.net This activation strategy is particularly useful in promoting selective reactions at one of the hydroxyl groups. While boronic acids form neutral complexes with diols, borinic acids can form anionic tetracoordinate adducts, which significantly increases the electron density and nucleophilicity of the oxygen atoms. nih.gov

Table 1: Examples of Boronic Acid-Catalyzed Functionalization of Alcohols & Diols

| Catalyst Type | Reaction | Substrates | Key Feature |

|---|---|---|---|

| Electron-Deficient Arylboronic Acids (e.g., Pentafluorophenylboronic acid) | Friedel-Crafts Alkylation | π-activated alcohols, arenes | Catalyst polarizes the C-O bond, promoting SN1-type reactivity. rsc.orgualberta.ca |

| Pentafluorophenylboronic acid / Oxalic acid | Dehydrative C-Alkylation | Secondary benzylic alcohols, 1,3-diketones | Forms new C-C bonds with water as the sole byproduct. acs.org |

| Diarylborinic Acids | Monofunctionalization of Diols | Diols, electrophiles | Forms an anionic tetracoordinate intermediate, enhancing nucleophilicity of one hydroxyl group. nih.govrsc.org |

| Hemiboronic Acids | Regioselective Monofunctionalization | Polyol substrates | Acts as a stable catalyst for activating diols towards nucleophilic attack. ualberta.ca |

Regioselective Functionalization of Polyols and Carbohydrate Derivatives

A significant application of BAC is the site-selective functionalization of polyols, such as carbohydrates, which presents a persistent challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.netualberta.cascholaris.ca Organoboron catalysts, particularly borinic acids, can achieve remarkable regioselectivity by forming a transient cyclic borinate ester with a cis-vicinal diol motif within the polyol. scholaris.caresearchhub.com This complexation not only differentiates between various hydroxyl groups but also activates one of them for subsequent reaction. nih.govscholaris.ca

This strategy has been successfully applied to the regioselective acylation, alkylation, and sulfonylation of carbohydrate derivatives, directing the functionalization to a specific position without the need for extensive protecting group chemistry. scholaris.cascholaris.ca For instance, diarylborinic acid-based catalysts have been shown to promote the monofunctionalization of pyranoside-derived triols. rsc.org The choice of boronic acid is crucial; catalysts with specific electronic and steric properties can be fine-tuned to achieve high selectivity for a desired hydroxyl group. scholaris.caresearchhub.com As an arylboronic acid, (4-(Benzylthio)phenyl)boronic acid could theoretically be used in such systems, where its ability to complex with diols would be key, and the electron-donating nature of the benzylthio group would influence the stability and reactivity of the resulting boronate ester.

Activation of Carboxylic Acids for Amidation and Esterification

Boronic acid catalysis is highly effective for the direct formation of amides and esters from carboxylic acids, a process that typically requires harsh conditions or stoichiometric activating agents. nih.govmdpi.com The general mechanism involves the condensation of the boronic acid with the carboxylic acid to form a reactive intermediate, such as a monoacyl boronate or a mixed anhydride (B1165640). nih.govnih.gov This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by a nucleophile like an amine or an alcohol to form the corresponding amide or ester, releasing water in the process. rsc.org

A variety of arylboronic acids have been developed as catalysts for these dehydrative couplings. mdpi.com Electron-withdrawing groups on the aryl ring, as seen in 3,4,5-trifluorophenylboronic acid or o-nitrophenylboronic acid, often enhance catalytic activity, particularly in the synthesis of dipeptides where racemization is a concern. worktribe.com In some systems, the reaction requires dehydrative conditions, such as a Dean-Stark apparatus or the use of molecular sieves, to drive the equilibrium towards product formation. nih.govmdpi.com The compound this compound could serve as a catalyst in these transformations, though its electron-donating substituent might render it less active than the highly electron-deficient catalysts often favored for this purpose.

Table 2: Selected Arylboronic Acid Catalysts for Direct Amidation

| Catalyst | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | 65–68 °C | Amino acid derivatives | Effective for dipeptide synthesis, minimizing racemization. worktribe.com |

| ortho-Iodophenylboronic acid | Room temperature, molecular sieves | Various carboxylic acids and amines | Notable for its activity at room temperature without excess reagents. nih.gov |

| 2-(Thiophen-2-ylmethyl)phenylboronic acid | Room temperature or 45 °C, molecular sieves | Aliphatic and heteroaromatic carboxylic acids, secondary amines | Effective for a range of substrates. nih.gov |

| Borate (B1201080) esters (e.g., B(OCH₂CF₃)₃) | Azeotropic reflux (Dean-Stark) | Protected and unprotected amino acids | Useful for peptide synthesis, though racemization can occur in difficult cases. nih.gov |

Hydrogen Bonding and Anhydride Formation in Catalytic Cycles

The mechanistic pathways of boronic acid catalysis are often intricate, involving more than simple Lewis acid-base interactions. Hydrogen bonding and the formation of anhydride species are key features in many catalytic cycles. researchgate.netchemrxiv.orgresearchgate.net

In the amidation of carboxylic acids, the catalytic cycle is initiated by the formation of a mixed anhydride (an acylboronate) via the dehydration of the boronic acid and carboxylic acid. nih.govresearchgate.net This is a critical activation step. Mechanistic studies suggest that the reaction may proceed through dimeric B-O-B motifs, which can activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The formation of boroxines, which are cyclic trimers and anhydrides of boronic acids, can also occur but is sometimes considered a catalytically less active or resting state. mdpi.comnih.gov The structure of the arylboronic acid, particularly ortho-substituents, can destabilize boroxine (B1236090) formation and thus enhance catalytic efficiency. mdpi.com

Hydrogen bonding plays a crucial role in organizing transition states and lowering activation barriers. nih.govconicet.gov.ar For example, a boronic acid catalyst can act as a dual H-bond donor or participate in a Lewis acid-Brønsted base mechanism, where one part of the catalyst activates an electrophile while another part activates a nucleophile. nih.govnih.gov In some reactions, the solvent (e.g., hexafluoroisopropanol) can assemble with the boronic acid to generate a strong Brønsted acid in situ, which is the true catalytic species. nih.gov The B(OH)₂ group of this compound is capable of engaging in these critical hydrogen bonding and anhydride formation steps that underpin many of its potential catalytic applications.

Applications in Specific Catalytic Systems

Arylboronic acids have emerged as effective catalysts for Friedel-Crafts alkylation reactions, a fundamental method for forming carbon-carbon bonds. ualberta.caorganic-chemistry.org These reactions typically involve the alkylation of aromatic rings using alkyl halides or alkenes. organic-chemistry.org In this context, electron-deficient arylboronic acids exhibit high Lewis acidity, enabling them to activate alcohol substrates by polarizing the C-O bond. ualberta.ca This activation facilitates the generation of a carbocationic intermediate, which then undergoes electrophilic aromatic substitution with an arene.

A notable advancement is the use of a two-component catalyst system, where an arylboronic acid is combined with a co-catalyst like perfluoropinacol (B1203177). rsc.org This combination forms a highly electrophilic and Lewis acidic boronic ester in situ. rsc.org This species is more effective at ionizing benzylic alcohols, even those that are electronically deactivated, expanding the scope of the Friedel-Crafts alkylation. rsc.org The proposed mechanism involves the transient boronic ester promoting a Lewis acid-assisted Brønsted acid pathway. rsc.org

The versatility of arylboronic acid catalysis is further demonstrated in the intramolecular Friedel-Crafts alkylation of allylic alcohols, leading to the synthesis of indenes. organic-chemistry.org This highlights the potential of this compound to catalyze similar transformations, where the electronic properties of the benzylthio group could influence the catalytic activity. The protodeboronation of arylboronic acids, where the boronic acid group is replaced by a proton, can also play a significant role in regioselective Friedel-Crafts alkylations, acting as a temporary regiocontroller. rsc.org

Table 1: Examples of Arylboronic Acid Catalyzed Friedel-Crafts Alkylation

| Catalyst System | Substrates | Product Type | Key Features |

| Electron-deficient arylboronic acids | π-activated alcohols and arenes | Unsymmetrical diarylmethanes | Direct activation of alcohols. ualberta.ca |

| Arylboronic acid / perfluoropinacol | Deactivated benzylic alcohols and arenes | Unsymmetrical diarylmethanes | Enhanced reactivity for challenging substrates. rsc.org |

| Rhodium/BINAP with arylboronic acids | Arylpropargylic alcohols | Trisubstituted allylic alcohols (precursors to indenes) | Regio- and stereoselective synthesis. organic-chemistry.org |

| Pentafluorophenylboronic acid / oxalic acid | Secondary benzylic alcohols and 1,3-dicarbonyls | C-alkylated products | Dehydrative C-C bond formation. acs.org |

Arylboronic acids have been identified as highly effective catalysts for the Beckmann rearrangement, a classic reaction that converts oximes into amides. ualberta.caacs.org This transformation is valuable for synthesizing functionalized amides that can be challenging to prepare through traditional methods. acs.org Specifically, arylboronic acids with ortho-carboxyester groups have shown remarkable catalytic activity. ualberta.ca

The catalytic process is operationally simple, requiring only a small amount of the boronic acid catalyst (e.g., 5 mol%) and an additive like perfluoropinacol under mild, ambient conditions. acs.org This system exhibits a broad substrate scope, tolerating a wide variety of diaryl, aryl-alkyl, heteroaryl-alkyl, and dialkyl oximes, as well as various functional groups such as free alcohols, amides, and carboxyesters. acs.org

Mechanistic studies suggest a two-step process. ualberta.caacs.org The first step involves a novel boron-induced transesterification of the oxime, forming an acyl oxime intermediate. acs.org This is followed by a boron-assisted Beckmann rearrangement. The perfluoropinacol additive is believed to form a transient, electrophilic boronic ester with the catalyst, which acts as an internal Lewis acid to accelerate the initial transesterification step. acs.org While some methods involving organostannanes and O-acetyl oximes have been noted to have a competitive Beckmann rearrangement, the use of arylboronic acids appears to mitigate this side reaction. nih.gov

Table 2: Arylboronic Acid Catalyzed Beckmann Rearrangement

| Catalyst | Additive | Substrate Scope | Key Mechanistic Feature |

| ortho-alkoxycarbonylphenylboronic acid | Perfluoropinacol | Diaryl, aryl-alkyl, heteroaryl-alkyl, dialkyl oximes | Boron-induced oxime transesterification followed by rearrangement. acs.org |

Arylboronic acids are integral to various asymmetric catalytic systems, often in combination with other catalysts to achieve high enantioselectivity. A prominent example is the dual catalytic methodology that merges boronic acid catalysis with chiral amine catalysis for the direct asymmetric allylation of branched aldehydes with allylic alcohols. ualberta.ca This approach highlights the compatibility of boronic acid catalysis with other catalytic cycles.

In the realm of asymmetric arylation, chiral rhodium nanoparticle catalysts have been developed for the addition of arylboronic acids to aldimines, producing chiral (diarylmethyl)amines, which are important pharmaceutical building blocks. acs.org These heterogeneous catalysts work efficiently in aqueous media and can be reused. acs.org The reaction tolerates a range of arylboronic acids with both electron-donating and -withdrawing groups, as well as various aryl tosylimines, leading to high yields and outstanding enantioselectivities. acs.org

Furthermore, nickel(II) complexes with chiral phosphine-oxazoline ligands have been successfully employed for the asymmetric addition of arylboronic acids to cyclic imines. rsc.org This system provides access to α-substituted chiral amines with excellent yields and enantioselectivities under mild conditions. rsc.org The electronic properties of the arylboronic acid, whether bearing electron-donating or -withdrawing substituents, have little influence on the outcome. rsc.org The combination of palladium catalysis with a simple chiral amine has also been used for the enantioselective conjugate addition of arylboronic acids to α,β-unsaturated aldehydes. researchgate.net

Table 3: Asymmetric Catalysis Involving Arylboronic Acids

| Catalytic System | Reaction Type | Substrates | Products |

| Boronic acid and chiral amine (dual catalysis) | Asymmetric allylation | Branched aldehydes and allylic alcohols | Chiral homoallylic alcohols. ualberta.ca |

| Heterogeneous chiral Rh nanoparticles | Asymmetric arylation | Arylboronic acids and aldimines | Chiral (diarylmethyl)amines. acs.org |

| Ni(II) with chiral phosphine-oxazoline ligand | Asymmetric addition | Arylboronic acids and cyclic imines | α-Substituted chiral amines. rsc.org |

| Palladium and chiral amine (co-catalysis) | Enantioselective β-arylation | Arylboronic acids and α,β-unsaturated aldehydes | Chiral β-aryl aldehydes. researchgate.net |

The integration of boronic acid chemistry with photocatalysis and hydrogen atom transfer (HAT) catalysis has opened new avenues for chemical synthesis. wvu.edu These combined systems enable the functionalization of typically inert C-H bonds under mild conditions. For instance, a method for the α-OH C-H functionalization of diols has been developed using arylboronic acids, quinuclidine, and photocatalysis. wvu.edu The reaction proceeds through the abstraction of the α-OH C-H bond from an activated boronate complex formed between the diol, boronic acid, and quinuclidine. wvu.edu Kinetic studies have shown that electron-poor arylboronic acids lead to faster reaction rates due to a more labile equilibrium in forming the active boronate complex. wvu.edu

In another approach, merging HAT photocatalysis with palladium catalysis allows for the direct C-H arylation of aldehydes using arylboronic acids. acs.org In this synergistic system, a photoexcited HAT catalyst abstracts the formyl hydrogen to generate an acyl radical, which is then trapped by a palladium species to form the final ketone product. acs.org This method is notable for its neutral reaction conditions, which tolerate acidic hydrogens and sensitive functional groups. acs.org

Furthermore, the photocatalytic hydroxylation of arylboronic acids to phenols has been achieved using polyhedral Cu₂O crystals in water at room temperature. acs.org The reaction is believed to proceed via the generation of photogenerated superoxide (B77818) radicals. acs.org Red-light-activated photocatalysis has also been employed for the aerobic oxidative hydroxylation of arylboronic acids, confirming the electron-transfer capability of the photocatalyst. nih.gov

Table 4: Photocatalytic and HAT Catalysis with Arylboronic Acids

| Catalytic System | Reaction Type | Substrates | Key Features |

| Arylboronic acid, quinuclidine, photocatalyst | α-OH C-H alkylation | Diols | Selective functionalization of diols. wvu.edu |

| HAT photocatalyst, palladium catalyst, arylboronic acid | C-H arylation | Aldehydes | Direct synthesis of ketones under neutral conditions. acs.org |

| Polyhedral Cu₂O photocatalyst | Photocatalytic hydroxylation | Arylboronic acids | Green synthesis of phenols in water. acs.org |

| Red-light-absorbing photocatalyst | Aerobic oxidative hydroxylation | Arylboronic acids | Utilizes low-energy light. nih.gov |

Arylboronic acids have proven to be effective catalysts for various multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. Phenylboronic acid, for example, has been shown to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones and the Hantzsch reaction for the synthesis of 1,4-dihydropyridines. nih.gov These reactions are traditionally acid-catalyzed, and the use of boronic acids offers a milder alternative.

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, benefits from boronic acid catalysis, leading to increased yields and shorter reaction times compared to traditional methods. nih.gov Similarly, the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, is also efficiently promoted by phenylboronic acid. nih.gov

The Petasis reaction, another important MCR, is a borono-Mannich reaction where a boronic acid, an amine, and a carbonyl compound react to form highly functionalized amines. mdpi.com This reaction can be catalyzed under solvent-free mechanochemical conditions, highlighting the versatility of boronic acids in different reaction media. rsc.org The use of boronic acids in these MCRs underscores their ability to facilitate the formation of multiple bonds in a single pot, contributing to the efficiency and atom economy of synthetic processes. researchgate.net

Table 5: Arylboronic Acid Catalysis in Multicomponent Reactions

| Reaction Name | Catalyst | Reactants | Products |

| Biginelli Reaction | Phenylboronic acid | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones. nih.gov |

| Hantzsch Reaction | Phenylboronic acid | Aldehyde, 2x β-ketoester, ammonia | 1,4-Dihydropyridines. nih.gov |

| Petasis Reaction | Arylboronic acids | Aldehyde, amine, arylboronic acid | Functionalized amines. mdpi.comrsc.org |

Advanced Applications in Organic Synthesis and Material Science

Synthesis of Complex Molecular Architectures

The utility of (4-(Benzylthio)phenyl)boronic acid as a foundational reagent is evident in its application for constructing intricate molecular frameworks. The boronic acid functional group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with aryl or vinyl halides. This capability is crucial for assembling complex structures from simpler, readily available precursors.

A notable example is in the development of pharmacologically active agents. In the synthesis of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides, researchers targeted the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases. acs.org An S-benzyl derivative with a boronic acid, structurally related to this compound, demonstrated significant inhibitory activity. acs.org The general synthetic strategy involves the S-alkylation of a mercapto-nicotinamide intermediate with a benzyl (B1604629) halide derivative bearing a boronic acid. acs.orgnih.gov This approach highlights how the this compound scaffold can be incorporated into biologically relevant molecules, serving as a key component in the synthesis of noncompetitive antagonists for G protein-coupled receptors. acs.org

Iterative Cross-Coupling Strategies Utilizing Boronate Esters

Iterative cross-coupling (ICC) represents a powerful strategy for the controlled, sequential synthesis of complex organic molecules, analogous to the automated methods used in peptide synthesis. orgsyn.org This technique relies on the differential reactivity of boron species. Boronic acids are highly reactive in Suzuki-Miyaura coupling, but their reactivity can be temporarily masked by converting them into boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates. orgsyn.orgnih.gov

The MIDA boronate ester of a compound like this compound would be exceptionally stable, capable of withstanding chromatography, aqueous work-ups, and the conditions of a Suzuki-Miyaura coupling reaction. nih.gov This stability is attributed to the rigid, fused bicyclic structure formed upon chelation with MIDA. orgsyn.orgnih.gov The strategy involves using a bifunctional building block, for example, a haloaryl MIDA boronate. The halide end of the molecule can participate in a cross-coupling reaction while the MIDA-protected boronate remains inert. orgsyn.org Following the coupling and purification, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the reactive boronic acid, which is then ready for the next coupling step in the sequence. orgsyn.orgnih.gov This allows for the precise, stepwise construction of oligomers and other complex structures, where this compound can be installed at a specific position in the target molecule.

Development of Novel Organoboron Derivatives for Compound Libraries

Organoboron compounds, including this compound, are invaluable for the synthesis of compound libraries used in high-throughput screening and drug discovery. enamine.net The reliability and broad functional group tolerance of the Suzuki-Miyaura reaction allow for the rapid generation of diverse molecular structures from a common scaffold. enamine.net

By using this compound as a central building block, a library of derivatives can be created through parallel synthesis. This involves reacting the boronic acid with a variety of aryl, heteroaryl, or vinyl halides, each possessing different substituents. This approach was effectively used in the discovery of CXCR1/CXCR2 antagonists, where a core nicotinamide (B372718) structure was systematically S-alkylated with a diverse set of halides to explore the structure-activity relationship. acs.orgnih.gov A similar combinatorial approach can be applied using this compound as the coupling partner.

Table 1: Illustrative Compound Library from this compound

| Entry | Coupling Partner (Ar-X) | Catalyst System | Resulting Biaryl Structure |

| 1 | 4-Bromoaniline | Pd(PPh₃)₄ / Na₂CO₃ | 4'-(Benzylthio)-[1,1'-biphenyl]-4-amine |

| 2 | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 4'-(Benzylthio)-3-nitro-1,1'-biphenyl |

| 3 | 2-Bromopyridine | Pd₂ (dba)₃ / P(tBu)₃ / K₃PO₄ | 2-(4-(Benzylthio)phenyl)pyridine |

| 4 | Methyl 4-iodobenzoate | Pd(dppf)Cl₂ / Cs₂CO₃ | Methyl 4'-(benzylthio)-[1,1'-biphenyl]-4-carboxylate |

This modularity allows chemists to systematically modify the final structure to optimize for desired biological activity or material properties. The chemoselectivity of the Suzuki reaction often allows for the presence of other functional groups, such as halides, which can be used for subsequent, differential cross-coupling reactions. d-nb.info

Applications in Polymer Synthesis (e.g., Suzuki Polycondensation)

Suzuki polycondensation, a step-growth polymerization based on the Suzuki-Miyaura coupling reaction, is a powerful method for synthesizing conjugated polymers. libretexts.orgrsc.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reaction typically involves the polymerization of an AA-type monomer (e.g., a di-boronic acid) with a BB-type monomer (e.g., a dihalide). nih.gov

To utilize this compound in this context, it would first need to be converted into a bifunctional monomer. For example, introducing a second boronic acid group or a halogen atom (like bromine or iodine) onto the molecule would render it suitable for polymerization. The resulting polymers would incorporate the benzylthio moiety as a repeating side chain or part of the polymer backbone, potentially imparting specific solubility, thermal, or electronic properties to the final material.

The Suzuki-Miyaura polymerization method is particularly advantageous because it is tolerant of a wide variety of functional groups and proceeds under relatively mild conditions, which helps to avoid side reactions that can occur with more reactive organometallic monomers, such as organomagnesium (Grignard) reagents. rsc.orgrsc.org The use of boronate esters, such as MIDA or pinacol (B44631) esters, can further enhance control over the polymerization process by modulating monomer reactivity, which can lead to polymers with well-defined molecular weights and low dispersity. rsc.orgnih.gov

Green Chemistry Aspects of Boronic Acid Usage

The use of boronic acids, including this compound, aligns well with the principles of green chemistry. mlsu.ac.inwjpmr.com These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.

Key green aspects of boronic acid chemistry include:

Low Toxicity: Compared to alternative organometallic reagents used in cross-coupling, such as organostannanes (used in Stille coupling) or organozinc compounds, organoboron reagents are generally characterized by their low toxicity and greater stability. libretexts.orgnih.gov

Benign Byproducts: The primary byproduct of a Suzuki-Miyaura reaction involving a boronic acid is boric acid or its salts. Boric acid is considered an environmentally "green compound" that is readily handled and disposed of with minimal environmental impact. nih.gov

Milder Reaction Conditions: Suzuki-Miyaura reactions can often be performed under mild conditions, including at room temperature and in aqueous or biphasic solvent systems. harvard.edu The ability to use water as a solvent reduces the reliance on volatile and often hazardous organic solvents. rsc.org

Atom Economy: While not always perfect, synthetic methods utilizing Suzuki coupling are designed to maximize the incorporation of materials from the reactants into the final product, a key principle of atom economy. mlsu.ac.in

Catalytic Processes: The reaction is catalytic, typically requiring only small amounts of a palladium catalyst. This minimizes waste compared to stoichiometric reagents. mlsu.ac.in

These factors make syntheses involving this compound and other organoboron compounds an attractive choice for developing more sustainable and environmentally friendly chemical manufacturing processes. wjpmr.com

Medicinal Chemistry and Biological Applications of Arylboronic Acids

Role as Building Blocks in Drug Discovery and Design

Arylboronic acids are foundational tools in modern drug discovery, largely owing to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. The boronic acid functional group serves as a versatile handle for introducing aryl moieties into a target molecule, a common strategy in the synthesis of pharmaceuticals.

(4-(Benzylthio)phenyl)boronic acid, with its distinct combination of a boronic acid and a benzylthio group, offers medicinal chemists a unique scaffold. The benzylthio moiety can participate in various biological interactions and can be further functionalized, adding to the structural diversity of the resulting compounds. While specific examples detailing the use of this compound in the synthesis of the compounds discussed below are not extensively documented, its structural similarity to other reported arylboronic acids used in these applications highlights its potential as a key intermediate.

Boronic Acid Moiety as a Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid group itself can act as a pharmacophore, a molecular feature responsible for a drug's biological activity. Its ability to form reversible covalent bonds with biological nucleophiles is central to its mechanism of action in various therapeutic agents.

Interaction with Biological Targets (e.g., covalent modification of serine residues)

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. In a biological context, the hydroxyl group of a serine residue in the active site of an enzyme can act as this nucleophile. This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate complex, effectively inhibiting the enzyme's activity. japsonline.comresearchgate.netgre.ac.uk This reversible covalent inhibition is a key feature of several successful boronic acid-based drugs. gre.ac.uk

Proteasome Inhibition via Peptide Boronic Acids

The proteasome, a multi-protein complex responsible for degrading cellular proteins, is a key target in cancer therapy. Peptide boronic acids have been developed as potent proteasome inhibitors. The boronic acid moiety in these compounds mimics the tetrahedral transition state of peptide bond hydrolysis and forms a covalent bond with the N-terminal threonine residue in the proteasome's active site. nih.govmdpi.comnih.gov This inhibition disrupts protein homeostasis and induces apoptosis in cancer cells. nih.gov

The dipeptide boronic acid, bortezomib, was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma. a2bchem.comnih.gov The design of novel peptide boronic acids continues to be an active area of research, with a focus on improving selectivity and pharmacokinetic properties. nih.govmdpi.com While direct synthesis from this compound is not explicitly reported, its aryl structure could be incorporated into non-peptidic or peptidomimetic proteasome inhibitors.

| Compound | Structure | Target | IC50 (nM) |

| Bortezomib | N/A | 20S Proteasome (Chymotrypsin-like activity) | 7 |

| Ixazomib | N/A | 20S Proteasome (Chymotrypsin-like activity) | 3.4 |

| Delanzomib | N/A | 20S Proteasome (Chymotrypsin-like activity) | 3.8 |

This table presents examples of peptide boronic acid proteasome inhibitors and their reported potencies. The structures are not shown as per the user's request to focus solely on the named compound and its applications.

Activation of Pyruvate Kinase M2 (PKM2) in Cancer Cells

Pyruvate kinase M2 (PKM2) is an enzyme that plays a crucial role in cancer cell metabolism. In its less active dimeric form, it diverts glucose metabolites towards anabolic pathways that support tumor growth. Activators of PKM2 promote its more active tetrameric form, redirecting metabolism back towards aerobic glycolysis and inhibiting tumor proliferation. Boronic acid-based compounds have been identified as potent activators of PKM2. nih.govmdpi.comlongdom.org These activators are thought to bind to an allosteric site on the PKM2 dimer, stabilizing the active tetrameric conformation. longdom.org

One study reported the development of (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid as a potent PKM2 activator. mdpi.com This highlights the potential for arylboronic acids, such as this compound, to serve as a core scaffold for the design of novel PKM2 activators.

| PKM2 Activator | AC50 (nM) |

| Boronic acid-based compound 1 | 25 |

| DASA-58 | 52 |

This table shows the activation potencies of a boronic acid-based PKM2 activator compared to a known activator, DASA-58. nih.gov

Antagonism of Chemokine Receptors (e.g., CXCR1/2)

Chemokine receptors, such as CXCR1 and CXCR2, are G protein-coupled receptors that play a key role in inflammatory responses and have been implicated in cancer progression. google.commdpi.com Antagonists of these receptors can block the signaling pathways that promote inflammation and tumor growth. A novel class of noncompetitive boronic acid antagonists of CXCR1 and CXCR2 has been discovered. google.commdpi.com

For instance, 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) was identified as a potent CXCR1/2 antagonist with an IC50 of 38 nM in inhibiting CXCL1-induced calcium flux in human polymorphonuclear cells. mdpi.com The boronic acid moiety is a crucial component of this pharmacophore. mdpi.com The structural similarity of SX-517 to derivatives that could be synthesized from this compound underscores the potential of the latter as a building block for novel CXCR1/2 antagonists.

| CXCR1/2 Antagonist | Target | IC50 (nM) |

| SX-517 | CXCR1/2 | 38 (CXCL1-induced Ca2+ flux) |

| Reparixin | CXCR1/2 | N/A |

| Navarixin | CXCR1/2 | N/A |

This table presents examples of CXCR1/2 antagonists, including a boronic acid-containing compound. mdpi.com

Boronic Acids in Prodrug Design and Drug Delivery Systems

The unique chemical properties of boronic acids also lend themselves to applications in prodrug design and targeted drug delivery. A prodrug is an inactive precursor of a drug that is converted into its active form in the body. This approach can be used to improve a drug's pharmacokinetic properties, reduce its toxicity, and enhance its delivery to the target site.

Arylboronic acids can be used to mask a key functional group in a drug molecule, rendering it inactive. This "boronic acid cap" can be designed to be cleaved under specific physiological conditions, such as the high levels of reactive oxygen species (ROS) found in the tumor microenvironment. The oxidation of the carbon-boron bond by ROS, such as hydrogen peroxide, converts the boronic acid to a phenol, which can then trigger a self-immolative cascade to release the active drug. This strategy allows for the targeted release of the drug in cancer cells while minimizing its effects on healthy tissues.

Furthermore, boronic acids can form reversible covalent bonds with diols, such as those found on the surface of cells in the form of glycoproteins. This property can be exploited for targeted drug delivery by conjugating a boronic acid-containing drug or prodrug to a targeting moiety that recognizes specific cell surface sugars.

Protecting and Masking Groups for Drug Reservoirs

The reversible nature of the bond between boronic acids and diols makes them suitable for creating prodrugs. This strategy can enhance a drug's bioavailability by masking its active form until it reaches the desired physiological environment. nih.gov For instance, a hydroxylated drug can be modified with a boronic acid group, which is then released under specific conditions, such as a change in pH. nih.gov

Potential as Nanocarriers for Drug Transport

Nanoparticles are increasingly used for drug delivery due to their ability to encapsulate drugs and target specific cells, which can improve efficacy and reduce side effects. nih.gov Phenylboronic acid (PBA) and its derivatives are key components in the development of nanocarriers for targeted drug delivery. nih.govjapsonline.com These PBA-based nanocarriers can be designed to respond to various stimuli, facilitating controlled drug release. mdpi.comnih.gov For example, PBA-functionalized nanoparticles can be engineered to release their drug payload in response to the acidic microenvironment of tumors. mdpi.com The unique ability of PBA to interact with sialic acid, which is often overexpressed on cancer cells, provides a mechanism for targeted drug delivery. japsonline.comnih.gov

Table 1: Examples of Phenylboronic Acid-Based Nanocarriers

| Nanocarrier System | Stimulus for Release | Application | Reference |

| Phenylboronic acid-functionalized zinc oxide nanoparticles | pH | Targeted cancer therapy | nih.gov |

| Chitosan-phenylboronic acid conjugates | pH, Glucose | Drug delivery, tumor targeting | japsonline.com |

| Phenylboronic ester-based nanoparticles | pH | Cancer therapy | mdpi.com |

| Phenylboronic acid-based polymeric nanoparticles | Glucose | Insulin delivery | researchgate.net |

Stimuli-Responsive Drug Release Mechanisms

The ability of boronic acids to form reversible esters with diols is central to their use in stimuli-responsive drug release systems. nih.govmdpi.com These systems can be designed to release drugs in response to specific physiological triggers, such as changes in pH or glucose concentration. nih.govmdpi.com For example, a drug delivery system can be created where the drug is linked to a PBA-containing polymer. In a high-glucose environment, the glucose competes with the drug for binding to the boronic acid, leading to the release of the therapeutic agent. researchgate.netdovepress.com Similarly, pH-responsive systems can exploit the acidic tumor microenvironment to trigger drug release from PBA-based nanocarriers. mdpi.commdpi.com

Applications in Chemical Biology and DNA-Encoded Libraries

The distinct reactivity of boronic acids has also been harnessed in the field of chemical biology for protein modification and in the synthesis of DNA-encoded libraries (DELs) for drug discovery.

Site-Selective Labeling of Proteins

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an important tool for modifying proteins. nih.gov Boronic acids are emerging as valuable reagents in this field for the site-selective labeling of proteins. nih.govresearchgate.net This allows for the attachment of probes or other molecules to specific sites on a protein, which is crucial for studying protein function and developing new therapeutics. rsc.org One strategy involves the reaction of a boronic acid with a 1,2-cis diol on a protein, while another utilizes the formation of an iminoboronate. nih.gov The ability to selectively target specific amino acids, such as cysteine, further enhances the precision of these labeling techniques. nih.govunimi.it

DNA-Conjugated Cross-Coupling Reactions for DEL Synthesis